Cas no 29928-60-7 (Phenol,(phenylamino)-)

Phenol,(phenylamino)- structure
Phenol,(phenylamino)- structure
Product Name:Phenol,(phenylamino)-
CAS No:29928-60-7
MF:C12H11NO
MW:185.221843004227
CID:291003
PubChem ID:186133
Update Time:2025-04-19

Phenol,(phenylamino)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,(phenylamino)-
    • Phenol, (phenylamino)-
    • Phenol, 2-(phenylamino)-
    • SCHEMBL1008928
    • starbld0029308
    • 2-anilinophenol
    • 2-hydroxydiphenylamine
    • 644-71-3
    • DTXSID00952378
    • GYVYGTTZKLHDON-UHFFFAOYSA-N
    • 29928-60-7
    • 2-(phenylamino)phenol
    • Inchi: 1S/C12H11NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-9,13-14H
    • InChI Key: GYVYGTTZKLHDON-UHFFFAOYSA-N
    • SMILES: OC1C=CC=CC=1NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 185.08413
  • Monoisotopic Mass: 185.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.203
  • Boiling Point: 322.1°Cat760mmHg
  • Flash Point: 139.2°C
  • Refractive Index: 1.67
  • PSA: 32.26
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